Isopropyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

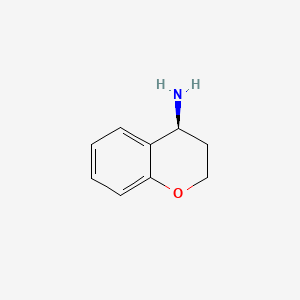

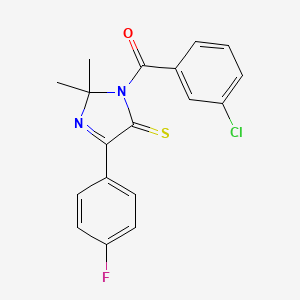

Isopropyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate, also known as DDC-I, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DDC-I belongs to the class of pyridinecarboxylates and is synthesized through a multi-step process.

Applications De Recherche Scientifique

Supramolecular Isomers and Adsorption Properties

Research has demonstrated the synthesis of 3D porous coordination polymers from pyridine derivatives, showcasing how topological differences in 2D layers steer the formation of rigid and flexible 3D supramolecular isomers. These isomers exhibit distinct adsorption properties, with one showing gated adsorption behavior due to its flexible structure and the other displaying typical microporous material adsorption due to its rigid backbone (Kanoo et al., 2012).

Polymer Synthesis and Modification

In the realm of polymer chemistry, isopropyl derivatives have been utilized to improve control over nitroxide-mediated polymerization processes. Solvent effects, such as the use of pyridine, have been shown to increase the rate of initiator consumption and achieve narrower molecular weight distributions of polymers (Harrisson et al., 2012). Additionally, isopropyl carbamates derived from benzylamines have provided a pathway to isoindolinones through Bischler-Napieralski-type cyclization, demonstrating a smooth conversion and potential utility in organic synthesis (Adachi et al., 2014).

Catalysis and Ligand Development

In catalysis, novel ligands have been developed through click reactions, such as 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole, which, when reacted with palladium and platinum precursors, form mononuclear complexes. These complexes have been studied for their structural characteristics and electronic absorption, providing insights into their potential as catalytic agents (Schweinfurth et al., 2009).

Material Science and Oxidation Reagents

Furthermore, poly(vinylpyridine N-oxide) supported dichromates have been introduced as new, effective, and mild oxidizing reagents for a variety of organic compounds. These reagents offer advantages over their monomeric analogs, such as stability, ease of reaction work-up, and the ability to be regenerated, highlighting their versatility in organic synthesis and material science applications (Tamami & Goudarzian, 1992).

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

Similar compounds are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially be a key step in the interaction of the compound with its targets, leading to the formation of a cationic intermediate .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been reported to show inhibitory activity against various viruses , suggesting that this compound may also have antiviral properties.

Propriétés

IUPAC Name |

propan-2-yl 1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-10(2)22-16(21)12-4-6-15(20)19(9-12)8-11-3-5-13(17)14(18)7-11/h3-7,9-10H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIHUYXRBBGOJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)

![6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2852019.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2852020.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2852027.png)

![N,6-dimethyl-2-[[[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2852031.png)